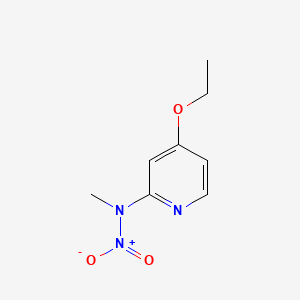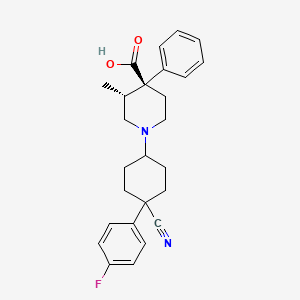![molecular formula C19H27N3O2 B13835642 (4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand that belongs to the family of pyridine-based oxazoline compounds. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in asymmetric catalysis and coordination chemistry. The presence of oxazoline rings imparts chirality to the molecule, which is crucial for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are formed by the cyclization of amino alcohols with carboxylic acids or their derivatives.
Attachment to Pyridine: The oxazoline rings are then attached to the 2,6-positions of the pyridine ring through a series of condensation reactions.
A common synthetic route involves the use of 2,6-diacetylpyridine, which undergoes condensation with (S)-4-isobutyl-2-amino-2-oxazoline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Substitution Reactions: The oxazoline rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The pyridine ring can participate in redox reactions, altering the oxidation state of the metal center in coordination complexes.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in polar solvents such as acetonitrile or dichloromethane, with metal salts as reagents.
Substitution Reactions: Nucleophiles such as alkyl halides or aryl halides are used, often in the presence of a base like sodium hydride.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Major Products Formed
Coordination Complexes: Metal-ligand complexes with varying geometries and oxidation states.
Substituted Derivatives: Functionalized oxazoline rings with additional alkyl or aryl groups.
Redox Products: Altered metal oxidation states in coordination complexes.
Scientific Research Applications
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of scientific research applications:
Asymmetric Catalysis: Used as a chiral ligand in enantioselective reactions, such as hydrogenation and hydroformylation.
Coordination Chemistry: Forms stable complexes with transition metals, useful in studying metal-ligand interactions.
Medicinal Chemistry:
Material Science: Used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine and oxazoline rings. This coordination stabilizes the metal center and facilitates various catalytic processes. The chiral nature of the ligand induces enantioselectivity in reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
- 2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine
Uniqueness
2,6-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to the presence of isobutyl groups on the oxazoline rings, which provide steric hindrance and influence the ligand’s coordination geometry. This steric effect can enhance the selectivity and efficiency of catalytic reactions compared to other similar compounds.
Properties
Molecular Formula |
C19H27N3O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2-[6-[4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H27N3O2/c1-12(2)8-14-10-23-18(20-14)16-6-5-7-17(22-16)19-21-15(11-24-19)9-13(3)4/h5-7,12-15H,8-11H2,1-4H3 |
InChI Key |
JPPHLOFYYNORNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



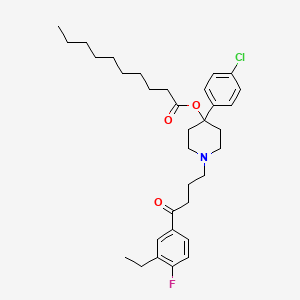
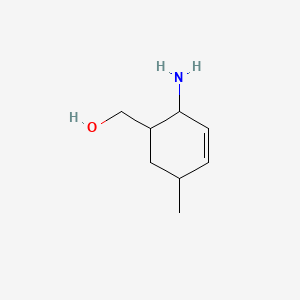
![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)



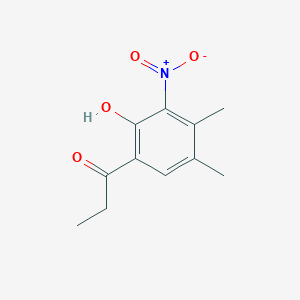

![4-chlorobutyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate](/img/structure/B13835624.png)
